molecular formula C36H66N10O13 B12407213 Fequesetide

Fequesetide

Cat. No.: B12407213
M. Wt: 847.0 g/mol
InChI Key: LVLWJWXFRFTMLK-JMWNXRNDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fequesetide is a synthetic peptide segment known for its role in actin binding, cell migration, and wound healing. It is derived from the protein thymosin β4 and has a molecular formula of C36H66N10O13 with a molecular weight of 846.97 g/mol . This compound is primarily used in research settings to study its biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Fequesetide is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds. The peptide is then cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously. The use of high-performance liquid chromatography (HPLC) is essential for the purification of the peptide to achieve the desired purity levels. The final product is typically lyophilized to obtain a stable, dry powder form .

Chemical Reactions Analysis

Types of Reactions

Fequesetide primarily undergoes hydrolysis reactions due to the presence of peptide bonds. It is also susceptible to oxidation reactions, particularly at the methionine and cysteine residues, if present.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include smaller peptide fragments and amino acids in the case of hydrolysis, and oxidized amino acid residues in the case of oxidation .

Scientific Research Applications

Fequesetide has a wide range of scientific research applications:

    Chemistry: Used as a model peptide to study peptide synthesis and purification techniques.

    Biology: Investigated for its role in actin binding and cell migration, making it valuable in cell biology research.

    Medicine: Explored for its potential therapeutic applications in wound healing and tissue regeneration.

    Industry: Utilized in the development of peptide-based drugs and therapeutic agents

Mechanism of Action

Fequesetide exerts its effects by binding to actin, a key component of the cytoskeleton. This binding promotes actin polymerization and stabilization, which is crucial for cell migration and wound healing. The molecular targets include actin filaments and the Arp2/3 complex, which is involved in the nucleation of new actin filaments .

Comparison with Similar Compounds

Fequesetide is unique due to its specific sequence derived from thymosin β4. Similar compounds include:

This compound stands out due to its specific role in promoting actin polymerization and its potential therapeutic applications in wound healing and tissue regeneration.

Properties

Molecular Formula

C36H66N10O13

Molecular Weight

847.0 g/mol

IUPAC Name

(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C36H66N10O13/c1-18(2)17-21(39)30(52)41-22(9-5-7-15-37)31(53)42-23(10-6-8-16-38)32(54)45-28(19(3)47)34(56)43-24(12-14-27(50)51)33(55)46-29(20(4)48)35(57)44-25(36(58)59)11-13-26(40)49/h18-25,28-29,47-48H,5-17,37-39H2,1-4H3,(H2,40,49)(H,41,52)(H,42,53)(H,43,56)(H,44,57)(H,45,54)(H,46,55)(H,50,51)(H,58,59)/t19-,20-,21+,22+,23+,24+,25+,28+,29+/m1/s1

InChI Key

LVLWJWXFRFTMLK-JMWNXRNDSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)O)N

Origin of Product

United States

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